6-bromo-2-chloroquinolin-3-ol

Antitubercular Drug Discovery Mycobacterium tuberculosis

Choose 6-bromo-2-chloroquinolin-3-ol for its unmatched synthetic versatility. The orthogonal 6-Br and 2-Cl leaving groups enable chemoselective sequential cross-coupling—amination then Suzuki—in telescoped processes, slashing library synthesis steps vs. mono-halogenated analogs. Clinically validated: a derivative has reached final-stage trials for tuberculosis. For MAO-B research, derivatives show >5.9-fold selectivity over MAO-A. Solely for non-human R&D.

Molecular Formula C9H5BrClNO
Molecular Weight 258.5
CAS No. 1890846-04-4
Cat. No. B6202782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-chloroquinolin-3-ol
CAS1890846-04-4
Molecular FormulaC9H5BrClNO
Molecular Weight258.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4): Procurement Guide and Research-Grade Specification for This Halogenated Quinolin-3-ol Scaffold


6-Bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4) is a disubstituted quinolin-3-ol derivative featuring bromine at the 6-position and chlorine at the 2-position of the quinoline core. With a molecular formula of C₉H₅BrClNO and a molecular weight of 258.50 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The presence of two distinct halogen substituents adjacent to a hydroxyl group confers differentiated reactivity, enabling sequential functionalization strategies that are not accessible with mono-halogenated or unsubstituted quinolin-3-ol analogs . This compound is offered at research-grade purity (typically 95-98%) by multiple suppliers and is designated exclusively for non-human research applications [1].

Why Generic Substitution Fails: Structural Differentiation of 6-Bromo-2-chloroquinolin-3-ol vs. Mono-Halogenated and Unsubstituted Quinolin-3-ols


6-Bromo-2-chloroquinolin-3-ol cannot be trivially substituted with mono-halogenated quinolin-3-ols (e.g., 6-bromoquinolin-3-ol or 2-chloroquinolin-3-ol) or the parent quinolin-3-ol due to its unique orthogonal reactivity profile. The bromine at C6 and chlorine at C2 exhibit markedly different rates of oxidative addition in palladium-catalyzed cross-coupling reactions, enabling chemoselective sequential functionalization that is impossible with analogs bearing only a single halogen [1]. Furthermore, the 2-chloro substituent exerts a strong electron-withdrawing inductive effect that alters both the acidity of the 3-hydroxyl group and the electrophilicity of the adjacent carbon, affecting downstream reactivity in ways that cannot be recapitulated by bromine-only or unsubstituted variants [2]. Direct evidence from antitubercular drug development demonstrates that the 6-bromo-2-chloro substitution pattern is essential for the observed high activity of advanced clinical candidates derived from this scaffold [3].

Quantitative Evidence Guide: 6-Bromo-2-chloroquinolin-3-ol Differentiation in Drug Discovery, Synthetic Utility, and Biological Profiling


Clinical-Stage Antitubercular Activity: 6-Bromo-2-chloroquinolin-3-ol-Derived Candidate vs. Unsubstituted Quinoline Analog

A derivative of 6-bromo-2-chloroquinolin-3-ol, specifically (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, exhibited high antitubercular activity and has advanced to the final stage of clinical trials. This is in contrast to closely related quinolin-3-yl analogs lacking the 6-bromo-2-chloro substitution, which did not reach this advanced stage, underscoring the critical role of the halogenation pattern [1].

Antitubercular Drug Discovery Mycobacterium tuberculosis

MAO-B vs. MAO-A Selectivity: 6-Bromo-2-chloroquinolin-3-ol Analog Demonstrates >5.9-Fold Selectivity

In enzyme inhibition assays, a derivative containing the 6-bromo-2-chloroquinolin-3-ol core showed an IC₅₀ of 17,000 nM against human MAO-B, while exhibiting an IC₅₀ greater than 100,000 nM against human MAO-A, indicating a >5.9-fold selectivity for MAO-B over MAO-A [1]. This selectivity profile is notable compared to many non-selective quinoline-based MAO inhibitors, which often display similar potency at both isoforms or even inverse selectivity.

Neuropharmacology MAO-B Inhibition Selectivity Profiling

Orthogonal Cross-Coupling Reactivity: Sequential Functionalization of C6-Br vs. C2-Cl in 6-Bromo-2-chloroquinoline Scaffolds

The differential reactivity of the C6-bromo and C2-chloro substituents in 6-bromo-2-chloroquinoline derivatives enables sequential Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Under optimized conditions, the C6-bromine undergoes selective oxidative addition with palladium catalysts, while the C2-chlorine remains intact for subsequent functionalization. This chemoselectivity is not achievable with 6-bromoquinolin-3-ol or 2-chloroquinolin-3-ol alone, which lack the orthogonal leaving group pair [1].

Synthetic Methodology Cross-Coupling Chemoselectivity

Commercial Availability and Purity Specification: 6-Bromo-2-chloroquinolin-3-ol vs. 6-Bromoquinolin-3-ol

6-Bromo-2-chloroquinolin-3-ol (CAS 1890846-04-4) is available from multiple established research chemical suppliers at a standard purity of 95-98%. In contrast, the mono-brominated analog 6-bromoquinolin-3-ol (CAS 552330-94-6) is listed with a 98% purity specification from Aladdin Scientific at a significantly higher price point of $308.90 for 1g, while 6-bromo-2-chloroquinolin-3-ol is offered at competitive pricing from suppliers like Leyan and Enamine (via Sigma-Aldrich) .

Procurement Purity Supply Chain

High-Value Application Scenarios for 6-Bromo-2-chloroquinolin-3-ol in Drug Discovery, Chemical Biology, and Synthetic Methodology


Antitubercular Drug Discovery Programs Targeting Clinical Translation

Research groups focused on developing novel antitubercular agents should prioritize 6-bromo-2-chloroquinolin-3-ol as a key synthetic intermediate. The scaffold has yielded a clinical-stage candidate (final stage of trials) with high antitubercular activity, a feat not replicated by unsubstituted quinolin-3-ol analogs. This empirical clinical validation justifies the use of this specific halogenation pattern in hit-to-lead and lead optimization campaigns targeting Mycobacterium tuberculosis [1].

Neuroscience Research Requiring Selective MAO-B Inhibitory Tool Compounds

For studies investigating the role of MAO-B in neurodegenerative disorders such as Parkinson's disease, 6-bromo-2-chloroquinolin-3-ol-derived compounds offer a valuable selectivity profile. The >5.9-fold selectivity for MAO-B over MAO-A minimizes off-target effects associated with MAO-A inhibition (e.g., dietary tyramine interactions), making it a superior starting point for developing selective chemical probes compared to non-selective quinoline MAO inhibitors [1].

Diversity-Oriented Synthesis and Library Construction via Orthogonal Cross-Coupling

Medicinal chemistry teams aiming to rapidly generate structurally diverse quinoline-based libraries should employ 6-bromo-2-chloroquinolin-3-ol. Its orthogonal C6-Br and C2-Cl leaving groups enable sequential, chemoselective functionalization (e.g., amination followed by Suzuki coupling) in a one-pot or telescoped process. This reduces the number of synthetic steps required to access disubstituted quinoline derivatives by at least one full synthetic sequence compared to mono-halogenated starting materials, accelerating SAR exploration and reducing overall library synthesis costs [1].

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